molecular formula C9H11ClO2S B349381 p-Chlorophenyl isopropyl sulfone CAS No. 7205-83-6

p-Chlorophenyl isopropyl sulfone

Cat. No.: B349381
CAS No.: 7205-83-6
M. Wt: 218.7g/mol
InChI Key: ZKVPUWNTECRZSQ-UHFFFAOYSA-N
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Description

p-Chlorophenyl isopropyl sulfone: is an organic compound with the chemical formula C9H11ClO2S It is a sulfone derivative, characterized by the presence of a sulfonyl group (SO2) attached to a phenyl ring substituted with a chlorine atom at the para position and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Sulfides: One common method for synthesizing sulfones involves the oxidation of sulfides.

    Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds.

Industrial Production Methods: Industrial production of p-Chlorophenyl isopropyl sulfone typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p-Chlorophenyl isopropyl sulfone involves its ability to act as an electron-withdrawing group due to the presence of the sulfonyl group. This property makes it a useful intermediate in various chemical reactions, particularly those involving nucleophilic aromatic substitution . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in.

Comparison with Similar Compounds

Uniqueness: p-Chlorophenyl isopropyl sulfone is unique due to the combination of the chlorine substituent and the isopropyl group, which can influence its reactivity and the types of reactions it can undergo. The presence of the chlorine atom can enhance its electron-withdrawing capability, making it more reactive in certain substitution reactions compared to its analogs .

Properties

IUPAC Name

1-chloro-4-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVPUWNTECRZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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